4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE
Overview
Description
4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorine atom, a methoxy group, and a sulfonamido group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Reduction: The nitro group is then reduced to an amino group, yielding 4-fluoro-2-methoxy-5-aminobenzene.
Sulfonation: The amino group is sulfonated to form 4-fluoro-2-methoxy-5-sulfonamidoaniline.
Amidation: Finally, the sulfonamidoaniline is reacted with N,N-dimethylbenzoyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamido group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzaldehyde or 4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzoic acid.
Reduction: 4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in various electronic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzenesulfonamide
- 4-Fluoro-2-methoxybenzamide
- 4-Fluoro-2-methoxybenzenesulfonyl chloride
Uniqueness
4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a sulfonamido and a dimethylbenzamide moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-19(2)16(20)11-4-7-13(8-5-11)18-24(21,22)15-10-12(17)6-9-14(15)23-3/h4-10,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTATTRLEMDJKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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